1-Fluoro-3-iodo-2-(trifluoromethyl)benzene
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Overview
Description
1-Fluoro-3-iodo-2-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C₇H₃F₄I It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of a precursor benzene compound. For instance, starting with 1-fluoro-2-(trifluoromethyl)benzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidizing Agents: Various oxidizing agents can be used to modify the functional groups attached to the benzene ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with diverse functional groups .
Scientific Research Applications
1-Fluoro-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluoro-3-iodo-2-(trifluoromethyl)benzene and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
1-Iodo-3-(trifluoromethyl)benzene: Similar in structure but lacks the fluorine atom at the 1-position.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Differently substituted, with the iodine and trifluoromethyl groups at different positions on the benzene ring.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, making it more sterically hindered.
Uniqueness: 1-Fluoro-3-iodo-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for designing new molecules with tailored properties .
Properties
IUPAC Name |
1-fluoro-3-iodo-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYVFFYNIOZFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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